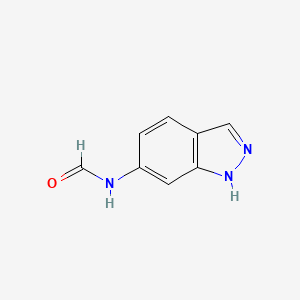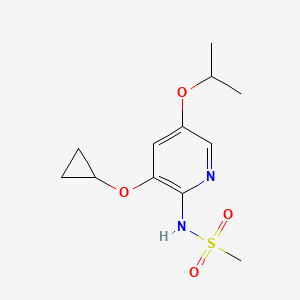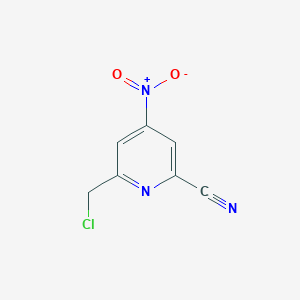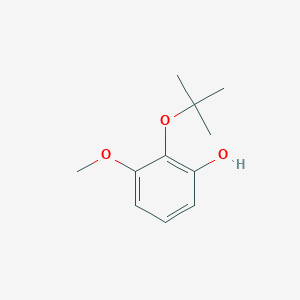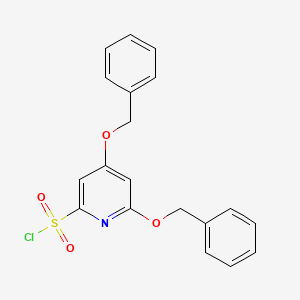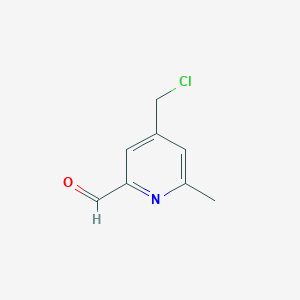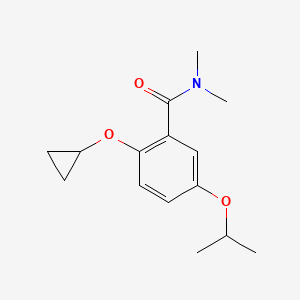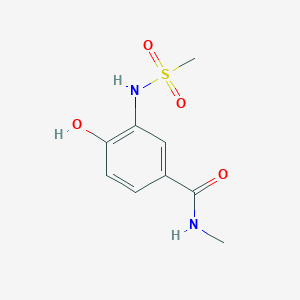
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxy group, a methyl group, and a methylsulfonamido group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide involves several steps. One common method includes the acylation of 4-hydroxy-3-methylsulfonamidobenzene with N-methylbenzamide under controlled conditions . The reaction typically requires the use of a suitable solvent, such as ethanol, and may involve catalysts to enhance the reaction rate. Industrial production methods often employ continuous flow processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide is utilized in various scientific research fields, including:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfonamido groups play crucial roles in its binding to target proteins and enzymes, influencing their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on the context .
Comparaison Avec Des Composés Similaires
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzamide: This compound has a methoxy group instead of a methylsulfonamido group, leading to different chemical and biological properties.
N-Hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide: This compound has a more complex structure with additional functional groups, resulting in distinct applications and mechanisms of action.
Propriétés
Formule moléculaire |
C9H12N2O4S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
4-hydroxy-3-(methanesulfonamido)-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-10-9(13)6-3-4-8(12)7(5-6)11-16(2,14)15/h3-5,11-12H,1-2H3,(H,10,13) |
Clé InChI |
NPJLSJFVGBUZLL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



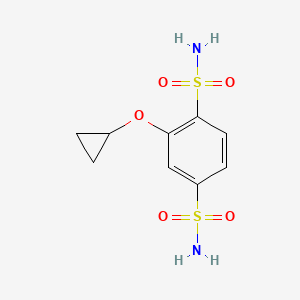
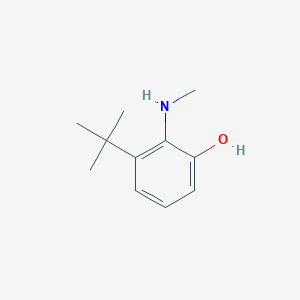
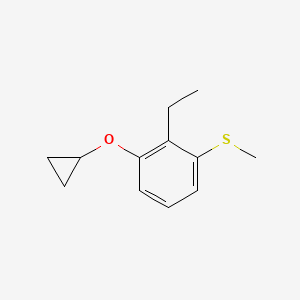

![Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate](/img/structure/B14840736.png)
